Product packaging for (S)-Sertaconazole(Cat. No.:CAS No. 583057-51-6)

(S)-Sertaconazole

Cat. No.: B138027
CAS No.: 583057-51-6
M. Wt: 437.8 g/mol
InChI Key: JLGKQTAYUIMGRK-LJQANCHMSA-N
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Description

Contextualization within Azole Antifungals and Imidazole (B134444) Derivatives

Sertaconazole (B158924) is classified as an azole antifungal agent, a major group of synthetic compounds used to combat fungal infections. rjptonline.org The azoles are broadly categorized into two main subgroups: imidazoles and triazoles, distinguished by the number of nitrogen atoms in the azole ring. cabidigitallibrary.orgwikipedia.org Sertaconazole, containing an imidazole ring with two nitrogen atoms, falls into the imidazole derivative category. cabidigitallibrary.orgdrugbank.com

The primary mechanism of action for azole antifungals, including Sertaconazole, involves the disruption of the fungal cell membrane's integrity. nih.govpatsnap.com They achieve this by inhibiting a crucial fungal enzyme, cytochrome P450-dependent 14α-lanosterol demethylase. drugbank.comnih.govconicet.gov.ar This enzyme is essential for the biosynthesis of ergosterol (B1671047), the primary sterol component in fungal cell membranes, which is analogous to cholesterol in mammalian cells. patsnap.comnih.gov By blocking the conversion of lanosterol (B1674476) to ergosterol, Sertaconazole leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors. drugbank.compatsnap.com This disruption compromises the cell membrane, increases its permeability, and ultimately leads to the leakage of essential intracellular components like ATP, resulting in either inhibition of fungal growth (fungistatic action) or fungal cell death (fungicidal action), depending on the concentration. nih.govmediresonline.orgchemicalbook.com

The antifungal spectrum of Sertaconazole is broad, showing activity against various dermatophytes (such as Trichophyton, Epidermophyton, and Microsporum genera), yeasts (Candida, Cryptococcus), and opportunistic filamentous fungi. nih.govresearchgate.net

Table 1: Classification of Sertaconazole

Category Classification Primary Mechanism of Action
Antifungal Class Azole Antifungal rjptonline.org Inhibition of Ergosterol Biosynthesis nih.govpatsnap.com
Sub-Class Imidazole Derivative drugbank.comnih.gov Inhibition of Cytochrome P450 14α-demethylase drugbank.comnih.gov
Chemical Group Benzothiophene (B83047) Derivative rjptonline.orgnih.gov Disruption of Fungal Cell Membrane Integrity conicet.gov.ar

Unique Structural Features and their Implications for Antimycotic Action

Sertaconazole's molecular architecture possesses distinct features that contribute to its potent antifungal activity, setting it apart from other imidazole derivatives.

A defining feature of the Sertaconazole molecule is the presence of a benzothiophene ring. rjptonline.orgwikipedia.org This structure, an aromatic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is not found in many other azole antifungals. wikipedia.orgijpsjournal.com The benzothiophene moiety has several important implications for the drug's antimycotic action.

Firstly, it confers a high degree of lipophilicity (fat-solubility) to the molecule. researchgate.netresearchgate.net This property enhances its retention in the stratum corneum, the outermost layer of the skin, which is beneficial for treating superficial mycoses. rjptonline.orgresearchgate.net

Secondly, the benzothiophene ring is structurally similar to tryptophan, an essential amino acid. mediresonline.orgwikipedia.org It is hypothesized that this mimicry facilitates the drug's incorporation into the fungal plasma membrane, where it can exert a direct damaging effect. mediresonline.orgwikipedia.orgresearchgate.net This interaction is believed to create pores in the membrane, leading to the rapid loss of intracellular ATP and contributing to a potent fungicidal effect that is distinct from the slower, fungistatic action of ergosterol synthesis inhibition alone. wikipedia.org This dual mechanism of action may contribute to Sertaconazole's effectiveness against fungal strains that have developed reduced susceptibility to other azoles. nih.govresearchgate.net

Table 2: Structural Features of Sertaconazole and their Significance

Structural Feature Chemical Description Implication for Antimycotic Action
Imidazole Ring A five-membered ring with two nitrogen atoms. wikipedia.org Core structure for the azole class; inhibits 14α-lanosterol demethylase, blocking ergosterol synthesis. drugbank.comnih.gov
Benzothiophene Moiety A bicyclic system with a benzene ring fused to a sulfur-containing thiophene ring. ijpsjournal.comrsc.org Increases lipophilicity, enhancing skin retention. chemicalbook.comresearchgate.net Mimics tryptophan, leading to direct membrane damage and a potent fungicidal effect. mediresonline.orgwikipedia.org
Chiral Center An asymmetric carbon atom within the molecular structure. mediresonline.orgmediresonline.org Results in the existence of (S) and (R) enantiomers, with potential differences in pharmacological activity. mediresonline.orgconicet.gov.ar

The chemical structure of Sertaconazole includes an asymmetric carbon atom, which makes it a chiral molecule. mediresonline.orgmediresonline.org As a result, it exists as a pair of enantiomers, which are non-superimposable mirror images of each other: (S)-Sertaconazole and (R)-Sertaconazole. In clinical use, Sertaconazole is typically supplied as a racemic mixture, meaning it contains equal amounts of both the (S) and (R) enantiomers. mediresonline.orgmediresonline.org

The study of stereoisomers is a critical aspect of pharmacology because enantiomers of a chiral drug can exhibit different biological activities, potencies, and toxicological profiles. mediresonline.orgconicet.gov.ar The distinct three-dimensional arrangement of atoms in this compound compared to its (R)-counterpart means it may interact differently with chiral biological targets, such as enzymes and receptors. conicet.gov.artandfonline.com

Research has focused on developing analytical methods, such as high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), to separate and analyze the individual enantiomers of Sertaconazole. researchgate.netmediresonline.orgresearchgate.net These separation techniques are crucial for studying the specific pharmacological and toxicological properties of each isomer independently. mediresonline.org While studies have demonstrated that the stereochemistry of some antifungal agents can influence their efficacy, detailed research specifically comparing the antimycotic potency of this compound versus (R)-Sertaconazole is a more specialized area of investigation. figshare.comnih.gov The focus on this compound in research is driven by the principle that one enantiomer may be responsible for the majority of the desired therapeutic effect or may possess a more favorable profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15Cl3N2OS B138027 (S)-Sertaconazole CAS No. 583057-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Mechanistic Investigations of S Sertaconazole S Biological Activity

Fungal Cellular Target Elucidation: Lanosterol (B1674476) 14α-Demethylase Inhibition

The primary mode of action of (S)-Sertaconazole involves the targeted inhibition of a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. patsnap.com This targeted approach disrupts the production of a vital component of the fungal cell membrane, leading to a cascade of detrimental effects on the fungal cell.

Disruption of the Ergosterol Biosynthesis Pathway in Fungi

This compound acts as a potent and highly selective inhibitor of the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase. conicet.gov.ardrugbank.comnih.gov This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. patsnap.comnih.gov By binding to the heme iron atom of the enzyme, this compound effectively blocks this demethylation step. conicet.gov.ar The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol, which is vital for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane. patsnap.comehu.es This fungistatic action disrupts normal cell growth and replication. ehu.es

Accumulation of Toxic Sterol Precursors within Fungal Cells

A direct consequence of the inhibition of lanosterol 14α-demethylase is the intracellular accumulation of methylated sterol precursors, such as lanosterol. patsnap.comconicet.gov.ar These precursor molecules are unable to be converted into ergosterol and instead become integrated into the fungal cell membrane. nih.gov The incorporation of these abnormal sterols disrupts the normal architecture and function of the membrane, contributing to cellular toxicity. conicet.gov.arnih.gov This accumulation of toxic intermediates is a key factor in the fungistatic activity of this compound. nih.gov

Consequential Impact on Fungal Cell Growth, Replication, and Filamentation

The depletion of ergosterol and the accumulation of toxic sterol precursors have profound effects on fungal cellular processes. The altered membrane composition disrupts normal cell growth and replication. nih.govehu.es Furthermore, this compound has been shown to inhibit the transformation of yeast forms to mycelial forms in certain fungi, a process crucial for tissue invasion and the establishment of infection. conicet.gov.ardrugbank.com This inhibition of filamentation further curtails the pathogenicity of the fungus. ehu.es

Direct Fungal Membrane Disruption Mechanisms

In addition to its enzymatic inhibition, this compound possesses a second, more direct mechanism of action that contributes to its fungicidal activity. nih.gov This involves a direct interaction with the fungal cell membrane, leading to its disruption and subsequent cell death.

Interaction with Non-Sterol Lipids of the Fungal Membrane

At higher concentrations, this compound has the ability to directly bind to non-sterol lipids within the fungal cell membrane. nih.govchemicalbook.comresearchgate.net This interaction is independent of its effects on ergosterol synthesis. conicet.gov.ar The benzothiophene (B83047) group within the this compound molecule is highly lipophilic, facilitating its insertion into the lipid bilayer of the fungal membrane. patsnap.comchemicalbook.com

Induction of Membrane Permeability and Intracellular Leakage

Quantification of Intracellular Adenosine (B11128) Triphosphate (ATP) Loss

This compound's fungicidal action is significantly attributed to its ability to induce a rapid loss of intracellular adenosine triphosphate (ATP). This effect stems from direct damage to the fungal cell membrane. drugbank.comresearchgate.net Studies on Candida albicans have demonstrated that exposure to sertaconazole (B158924) leads to a dose-dependent decrease in intracellular ATP levels within a remarkably short period, as little as 10 minutes. drugbank.comresearchgate.netresearchgate.net This decrease in internal ATP is coupled with a significant and simultaneous increase in extracellular ATP, indicating leakage of cellular contents through a compromised membrane. drugbank.comresearchgate.netresearchgate.net

This rapid depletion of ATP, the primary energy currency of the cell, disrupts essential cellular processes and contributes to cell death. wikipedia.orgfda.gov The loss of ATP is a key indicator of the membrane-damaging effects of sertaconazole, distinguishing its fungicidal activity from the merely fungistatic effects of some other azole antifungals. drugbank.comchemicalbook.com After one hour of application, it is estimated that approximately 90% of fungal cells die due to this energy deficit and loss of homeostasis. wikipedia.org

The mechanism of ATP loss is linked to the unique chemical structure of sertaconazole, particularly its benzothiophene ring. This structure is believed to facilitate the formation of pores in the fungal cell membrane, leading to increased permeability and the subsequent leakage of ATP and other vital intracellular components. wikipedia.orgchemicalbook.comtaylorandfrancis.com

**Table 1: Effect of this compound on ATP Levels in *Candida albicans***

Parameter Observation Reference
Intracellular ATP Dose-dependent decrease after 10 minutes of exposure drugbank.comresearchgate.netresearchgate.net
Extracellular ATP Concomitant significant increase drugbank.comresearchgate.netresearchgate.net
Time to Effect As little as 10 minutes drugbank.com
Resulting Cell Viability Reduction up to 90% after one hour wikipedia.orgrjptonline.org

Proposed Formation of Pores in Fungal Cell Membranes

A key aspect of this compound's fungicidal mechanism is the proposed formation of pores in the fungal cell membrane. wikipedia.org This action is attributed to the unique benzothiophene ring within its chemical structure, which is an analog of the indole (B1671886) ring found in the amino acid tryptophan. wikipedia.org Tryptophan is a natural component of the fungal membrane. wikipedia.org

It is hypothesized that the benzothiophene ring in sertaconazole mimics tryptophan, allowing it to insert into the fungal cell membrane. wikipedia.orgtaylorandfrancis.com This insertion is thought to disrupt the membrane's integrity, leading to the formation of pores. wikipedia.org These pores increase the permeability of the membrane, making it "leaky." wikipedia.orgfda.gov This increased permeability allows for the leakage of essential intracellular components, most notably ATP, which leads to a loss of cellular energy and homeostasis, ultimately resulting in fungal cell death. drugbank.comwikipedia.org This direct membrane-damaging effect is a significant contributor to sertaconazole's fungicidal activity, complementing its inhibition of ergosterol synthesis. drugbank.com Pores are believed to begin forming approximately 10 minutes after the topical application of sertaconazole. wikipedia.org

Multifaceted Antifungal Modalities: Fungistatic and Fungicidal Effects

This compound exhibits both fungistatic and fungicidal activities, a dual action that enhances its therapeutic efficacy. taylorandfrancis.comrjptonline.orgnih.gov The fungistatic effect, which inhibits fungal growth and replication, is primarily due to the inhibition of ergosterol synthesis. researchgate.netdrugbank.comehu.es Like other azole antifungals, sertaconazole targets and inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. drugbank.compatsnap.compatsnap.com

At higher concentrations, sertaconazole demonstrates a potent fungicidal effect, actively killing fungal cells. researchgate.netrjptonline.orgnih.gov This cidal activity is a result of its direct damaging effect on the fungal cell membrane. drugbank.comresearchgate.net This leads to increased membrane permeability and the leakage of vital intracellular contents, such as ATP, ultimately causing cell lysis and death. taylorandfrancis.comrjptonline.orgpatsnap.com

Table 2: Comparative Antifungal Activity of Sertaconazole

Activity Sertaconazole Miconazole (B906) Clotrimazole (B1669251) Ketoconazole (B1673606) Bifonazole (B1667052) Reference
Fungistatic (vs. C. albicans) Comparable to miconazole and clotrimazole, superior to bifonazole and ketoconazole Comparable to sertaconazole and clotrimazole Comparable to sertaconazole and miconazole Inferior to sertaconazole Inferior to sertaconazole nih.gov
Fungicidal (vs. C. albicans) 90% reduction at 8 µg/ml Required higher concentrations Required higher concentrations No fungicidal action up to 64 µg/ml - nih.govconicet.gov.ar
Fungicidal Rank 1 2 3 4 - conicet.gov.arresearchgate.net

Additional Cellular and Molecular Interactions in Fungi

Interaction with Membrane Phospholipids (B1166683)

This compound interacts directly with phospholipids in the fungal cell membrane. wikipedia.orgdrugbank.comnih.govnih.govpediatriconcall.comijprajournal.com This interaction is independent of its effect on ergosterol and is thought to be facilitated by the lipophilic nature of the molecule. chemicalbook.compatsnap.com By binding to non-sterol lipids, sertaconazole disrupts the normal structure and function of the membrane, contributing to the increased permeability and leakage of intracellular components that characterize its fungicidal action. researchgate.netchemicalbook.comtaylorandfrancis.com The composition and distribution of phospholipids are critical for membrane integrity and function, and their disruption by sertaconazole represents another facet of its multi-pronged attack on fungal cells. mdpi.com

Inhibition of Yeast-to-Mycelial Form Transformation

A significant aspect of the pathogenicity of dimorphic fungi like Candida albicans is their ability to switch from a yeast-like form to a more invasive mycelial (hyphal) form. wikipedia.orgehu.esnih.govplos.org this compound has been found to inhibit this dimorphic transformation. wikipedia.orgdrugbank.comnih.govnih.govpediatriconcall.comijprajournal.com By preventing the conversion to the pathogenic hyphal form, sertaconazole can hinder the ability of the fungus to adhere to host surfaces and invade tissues, which is a crucial step in the initiation and progression of infection. ehu.es Even at concentrations below the minimum inhibitory concentration (MIC), sertaconazole can inhibit the development of hyphae. ehu.es

Impairment of Purine Uptake

This compound may disrupt the viability of fungal cells by inhibiting the uptake of essential purines. mdpi.complos.orgnih.govncats.io Purines are fundamental building blocks for the synthesis of nucleic acids (DNA and RNA) and for cellular energy transfer in the form of adenosine triphosphate (ATP). nih.govmedkoo.com By interfering with the transport of these vital molecules across the fungal cell membrane, sertaconazole can impede critical metabolic and replicative processes. ncats.io This action is considered a component of its broader, multifaceted mechanism, which complements the primary disruption of the cell membrane's structural integrity. mdpi.complos.orgnih.gov While recognized as a potential mode of action for azole antifungals, it is generally considered a secondary effect to the more potent inhibition of ergosterol synthesis. ncats.io

Inhibition of Fungal Adherence to Epithelial Cells

A notable and distinct mechanism of this compound is its ability to inhibit the adherence of fungal pathogens, particularly Candida species, to epithelial cells. patsnap.com This attachment is a critical initial step in the establishment of mucosal infections, such as oral or vulvovaginal candidiasis. patsnap.comresearchgate.net By preventing the fungus from adhering to host tissues, sertaconazole can effectively thwart the colonization process and may help in preventing recurrent infections. patsnap.com This anti-adherence property provides a significant therapeutic advantage beyond simply killing or inhibiting the growth of fungal cells that have already established themselves. The process of fungal adhesion involves complex interactions between adhesin molecules on the fungal surface and receptors on the host epithelial cells. plos.org Sertaconazole's interference with this process underscores its unique, multifaceted approach to combating fungal infections. patsnap.com

Stage of InfectionFungal ActionThis compound's Intervening Effect
1. Initial ContactFungal cells approach host epithelial tissue.Reduces the ability of fungal cells to successfully bind to epithelial cell surfaces. patsnap.com
2. AdhesionSpecific fungal adhesins bind to epithelial cell receptors.
3. Colonization & InvasionFirmly attached fungi proliferate, form biofilms, and may invade tissue.By preventing the initial adhesion, subsequent colonization and invasion are hindered. patsnap.com

Selective Toxicity Profile towards Fungal Cells

The clinical utility of this compound is fundamentally dependent on its selective toxicity, meaning it is highly effective against fungal cells while having minimal impact on human cells. patsnap.com This selectivity is primarily achieved due to differences in the drug's target enzyme, lanosterol 14α-demethylase (also known as CYP51), between fungi and humans. patsnap.compsu.edu

This compound, like other azoles, exhibits a significantly higher affinity for the fungal CYP51 enzyme than for its human counterpart. patsnap.compsu.edu This preferential binding means that much lower concentrations of the drug are needed to inhibit ergosterol synthesis in fungi than to affect cholesterol synthesis in human cells. psu.edu The structural differences between the fungal and human enzymes, despite their conserved function, are significant enough to be exploited by the drug. nih.gov Furthermore, the primary sterol in fungal membranes is ergosterol, whereas human cell membranes contain cholesterol, making the entire ergosterol biosynthesis pathway a fungus-specific target. patsnap.com This high degree of selectivity is crucial for minimizing potential side effects and is a key reason for the therapeutic success of azole antifungals. patsnap.compsu.edu

Azole CompoundIC₅₀ for C. albicans CYP51 (µM)IC₅₀ for human CYP51 (µM)Selectivity Ratio (Human IC₅₀ / Fungal IC₅₀)
Itraconazole0.03930.0769
Fluconazole (B54011)0.13>30.0>231
Ketoconazole0.0760.152
Miconazole0.0710.0570.8
psu.edupatsnap.com

Comprehensive Antifungal Spectrum and Comparative Efficacy in Preclinical Research

Quantitative Assessment of Antifungal Activity

Time-Kill Curve Studies and Rate of Fungal Cell Death

(S)-Sertaconazole exhibits both fungistatic and fungicidal activities, which are dose-dependent. conicet.gov.arresearchgate.netresearchgate.net Time-kill curve studies are instrumental in demonstrating the rate at which sertaconazole (B158924) induces fungal cell death. These studies have shown that the fungicidal effect is dependent on both the drug concentration and the contact time. conicet.gov.arresearchgate.net

In preclinical research, sertaconazole's fungicidal action appears to be more pronounced and rapid compared to several other azole antifungals. conicet.gov.arehu.es For instance, in time-kill curve analyses against Candida albicans, sertaconazole at a concentration of 8 µg/ml was capable of producing a 90% fungicidal effect. conicet.gov.arehu.es This is a significant finding, especially when compared to an agent like ketoconazole (B1673606), which did not demonstrate fungicidal action at concentrations as high as 64 µg/ml under similar study conditions. conicet.gov.arehu.es While ketoconazole could achieve a 90% efficacy in inhibiting growth (fungistatic effect), it did not lead to cell death at these concentrations. conicet.gov.ar

The mechanism behind this rapid fungicidal activity at higher concentrations is linked to the disruption of the fungal cell membrane, leading to increased permeability and subsequent leakage of essential intracellular components like ATP. conicet.gov.arresearchgate.netresearchgate.net Studies measuring ATP leakage showed that 500 µg/ml of sertaconazole caused a higher percentage of leakage (84.3%) compared to the same concentration of miconazole (B906) (76.9%). conicet.gov.arehu.es This direct damage to the cell membrane contributes to a rapid reduction in viable fungal cells. conicet.gov.arresearchgate.net The fungicidal activity typically requires between 5 and 10 hours of contact at concentrations above the minimum inhibitory concentration (MIC). conicet.gov.ar

Comparative Antifungal Potency against other Azole Derivatives and Antifungal Agents

In vitro studies have consistently demonstrated the potent antifungal activity of this compound against a wide spectrum of pathogenic fungi, often showing superior or comparable efficacy to other commonly used antifungal agents. conicet.gov.arresearchgate.net

In comparative studies, the rank order of the in vitro fungicidal effect has been described as sertaconazole > miconazole > clotrimazole (B1669251) > ketoconazole. researchgate.netehu.es Sertaconazole has also shown potent activity against Candida, Cryptococcus, Malassezia, Aspergillus, Scedosporium, and Scopulariopsis. researchgate.netrjptonline.org

A comparative study of the in-vitro activity of sertaconazole against 150 clinical isolates of Candida species revealed its superior potency over other imidazoles. nih.gov The arithmetic mean MIC for sertaconazole was 0.77 mg/L, which was significantly lower than that for econazole (B349626) (1.75 mg/L) and bifonazole (B1667052) (9.05 mg/L). nih.gov Another study involving 94 pathogenic Candida strains found that sertaconazole was significantly more active than fluconazole (B54011) against all yeast species tested. portico.org

Table 1: Comparative in vitro activity (MIC) of Sertaconazole and other azoles against various Candida species.
Organism (No. of Strains)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source
C. albicans (30)Sertaconazole0.01-0.250.030.06 portico.org
Ketoconazole0.01-0.120.030.06
Clotrimazole0.01-0.120.030.06
Fluconazole0.12-20.51
C. glabrata (11)Sertaconazole0.03-0.50.120.25 portico.org
Ketoconazole0.06-10.250.5
Clotrimazole0.06-0.50.120.25
Fluconazole2-643264
C. krusei (15)Sertaconazole0.06-20.51 portico.org
Ketoconazole0.12-10.250.5
Clotrimazole0.06-10.250.5
Fluconazole8-643264

Against Econazole : In vitro studies comparing sertaconazole with econazole against 150 clinical isolates of Candida found that the MIC for sertaconazole was threefold lower than that of econazole. conicet.gov.ar In clinical comparisons for vulvovaginal candidosis, while both agents showed similar efficacy, the mycological recurrence rate at one month was significantly lower in the sertaconazole group (19.8%) compared to the econazole group (32.7%). rjptonline.orgnih.gov

Against Miconazole : Sertaconazole has demonstrated superior efficacy compared to miconazole in several studies. In the treatment of cutaneous dermatophytosis, sertaconazole 2% cream resulted in a significantly higher complete clinical cure rate (62.3%) compared to miconazole 2% cream (44.6%). researchgate.netnih.gov As mentioned previously, sertaconazole also induces a higher degree of ATP leakage from fungal cells than miconazole, indicating a more potent fungicidal action. conicet.gov.arehu.es

Against Clotrimazole : Sertaconazole has shown advantages over clotrimazole. In studies on tinea cruris, sertaconazole 2% cream led to a statistically significant rapid relief of symptoms compared to clotrimazole 1% cream. ijord.com While some studies on tinea corporis/cruris concluded that both are efficacious, they noted that the sertaconazole group showed an earlier therapeutic response. researchgate.netnjppp.com

Against Bifonazole and Terbinafine (B446) : A study observed that against 81 isolates of C. albicans and 99 isolates of other yeasts, sertaconazole was five-fold more potent than bifonazole and ten-fold more potent than terbinafine based on mean MIC values. conicet.gov.ar

Investigations of Cross-Resistance Patterns and Susceptibility in Azole-Resistant Isolates

A significant feature of this compound is its demonstrated activity against fungal isolates that have developed resistance to other antifungal agents, including other azoles. conicet.gov.arnih.govresearchgate.net

There appears to be a low percentage of in vitro resistance to sertaconazole in comparison to agents like bifonazole, clotrimazole, miconazole, econazole, fluconazole, and itraconazole. conicet.gov.arehu.es Preclinical studies have shown that sertaconazole retains its antifungal activity against clinical isolates of dermatophytes that exhibit reduced susceptibility to other azoles. nih.govresearchgate.net

Key findings from preclinical research include:

Sertaconazole demonstrated activity against yeast-like isolates resistant to miconazole and ketoconazole, with MIC values of 2.27 ± 4.02 µg/ml. conicet.gov.ar

It was also effective against 5-fluorocytosine-resistant isolates of C. albicans, with fungistatic activity achieved at 0.09 µg/ml. conicet.gov.arresearchgate.net

Importantly, there has been no evidence of induced in vitro resistance in C. albicans or C. tropicalis even after repeated exposure to subinhibitory concentrations of sertaconazole. conicet.gov.arehu.es

The emergence of azole resistance, often through mutations in the target enzyme's gene (cyp51A), is a growing concern in the management of fungal infections, particularly those caused by Aspergillus fumigatus. mdpi.comfrontiersin.orgmdpi.com While cross-resistance among different azoles is a common phenomenon, where resistance to one azole confers resistance to others, sertaconazole's efficacy against some azole-resistant strains suggests it may be a useful alternative in certain clinical situations. biorxiv.orgnih.gov For example, species like C. glabrata and C. krusei, which can be less susceptible to miconazole and clotrimazole, appear to be more susceptible to sertaconazole. conicet.gov.ar

Table 2: Activity of this compound against Resistant Fungal Isolates.
Isolate TypeSertaconazole Activity/FindingSource
Miconazole and Ketoconazole-resistant yeast-like isolatesDemonstrated activity with MIC values of 2.27 ± 4.02 µg/ml. conicet.gov.ar
5-Fluorocytosine-resistant C. albicansFungistatic activity achieved at 0.09 µg/ml. conicet.gov.arresearchgate.net
Dermatophytes with reduced susceptibility to other azolesMaintained antifungal activity. nih.govresearchgate.net
C. albicans and C. tropicalisNo induced in vitro resistance after repeated exposure. conicet.gov.arehu.es

Mechanisms of Microbial Resistance to S Sertaconazole

Fungal Resistance Mechanisms to Azoles

The primary mode of action for azole antifungals, including sertaconazole (B158924), is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. conicet.gov.ar This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. conicet.gov.arrjptonline.org Resistance to azoles can arise through several key mechanisms.

Modifications in Lanosterol 14α-Demethylase Enzyme (Erg11p) Quality or Quantity

Alterations in the Erg11p enzyme are a primary mechanism of azole resistance. odermatol.comodermatol.com This can occur through two main pathways:

Point mutations in the ERG11 gene: These mutations can lead to amino acid substitutions in the Erg11p enzyme, reducing its binding affinity for azole drugs. odermatol.comodermatol.commdpi.com For instance, in Candida albicans, specific mutations in ERG11 have been linked to fluconazole (B54011) resistance. researchgate.net While sertaconazole maintains activity against some clinical isolates of dermatophytes with reduced susceptibility to other azoles, the potential for resistance via this mechanism exists. nih.gov

Overexpression of the ERG11 gene: An increase in the production of Erg11p can effectively titrate the drug, requiring higher concentrations to achieve an inhibitory effect. odermatol.comodermatol.commdpi.com This overexpression can be a result of mutations in transcription factors that regulate ERG11 expression. mdpi.comoup.com

It is important to note that while these mechanisms are well-documented for azoles in general, some studies suggest that overexpression of the ERG11 gene may not be the critical factor for azole resistance in all cases. odermatol.comodermatol.com

Reduced Drug Access to the Target Enzyme

Another significant resistance strategy employed by fungi is to limit the amount of the azole drug that reaches the Erg11p target. ijdvl.com This is primarily achieved through the action of efflux pumps, which are membrane proteins that actively transport drugs out of the cell. odermatol.comijdvl.combiomedpharmajournal.org The two major superfamilies of efflux pumps implicated in azole resistance are:

ATP-binding cassette (ABC) transporters: These pumps utilize ATP hydrolysis to expel a wide range of substrates, including azoles. odermatol.comijdvl.combiomedpharmajournal.org

Major facilitator superfamily (MFS) transporters: These pumps use the proton motive force to drive drug efflux. ijdvl.combiomedpharmajournal.org

Overexpression of the genes encoding these pumps, such as CDR1 (encoding an ABC transporter) and MDR1 (encoding an MFS transporter) in Candida species, is a common mechanism of azole resistance. mdpi.comnih.gov

Absence of Induced In Vitro Resistance in Specific Fungal Strains

Notably, studies have shown a lack of induced in vitro resistance to sertaconazole in certain fungal strains. conicet.gov.ar Specifically, repeated exposure of Candida albicans and Candida tropicalis to subinhibitory concentrations of sertaconazole did not lead to the development of resistance. conicet.gov.arehu.es Furthermore, only a small percentage (4%) of 250 clinical isolates of dermatophytes and Scopulariopsis brevicaulis exhibited resistance to sertaconazole. nih.govresearchgate.netresearchgate.net This suggests that sertaconazole may have a lower propensity for inducing resistance compared to some other azoles. oup.comresearchgate.netnih.gov

Table 1: In Vitro Sensitivity of Candida Species to Sertaconazole and Other Antifungals

Fungal Strain Antifungal Agent Sensitive (%) Moderately Sensitive (%) Resistant (%)
Candida spp. (110 strains) Sertaconazole 86.4 12.7 0.9
Candida spp. (110 strains) Ketoconazole (B1673606) 75.5 22.7 1.8
Candida spp. (110 strains) Miconazole (B906) 71.8 25.5 2.7
Candida spp. (110 strains) Econazole (B349626) 63.7 22.7 13.6
Candida spp. (110 strains) Bifonazole (B1667052) 59.1 35.4 5.5

Data compiled from a study assessing the in-vitro antifungal activity against 110 Candida yeast strains. oup.comnih.gov

Bacterial Resistance Mechanisms (relevant to its antibacterial activity)

Sertaconazole also exhibits activity against Gram-positive bacteria. nih.govresearchgate.netoup.com The mechanisms of bacterial resistance to azole compounds are generally less characterized than fungal resistance. However, potential mechanisms could be analogous to those seen in fungi and with other antibacterial agents, including:

Alterations in the drug target: Modifications in the bacterial enzymes that are inhibited by sertaconazole could reduce its efficacy.

Efflux pumps: Bacteria possess a wide array of efflux pumps that can actively remove antimicrobial agents from the cell, and these could potentially recognize and expel sertaconazole.

Reduced permeability: Changes in the bacterial cell wall or membrane could limit the uptake of the drug.

Further research is needed to fully elucidate the specific mechanisms of bacterial resistance to (S)-Sertaconazole.

Non Antimycotic Biological Activities and Repurposing Potential

Anti-inflammatory and Anti-itch Properties

(S)-Sertaconazole has demonstrated significant anti-inflammatory and antipruritic (anti-itch) capabilities in various preclinical studies. researchgate.netnih.gov These properties may augment its therapeutic efficacy in treating fungal infections, which are often accompanied by inflammation and itching. researchgate.netnih.gov

This compound has been shown to modulate the inflammatory response by reducing the release of pro-inflammatory cytokines from activated immune cells. researchgate.netresearchgate.net Cytokines are small proteins crucial for cell signaling in the immune system; key pro-inflammatory cytokines include interleukins (IL) and tumor necrosis factor-alpha (TNF-α). thermofisher.com In studies involving stimulated human peripheral blood mononuclear cells (PBMCs), sertaconazole (B158924) suppressed the release of these inflammatory mediators. researchgate.netconicet.gov.ar When compared with several other antifungal agents, sertaconazole showed a superior ability to inhibit cytokine release from activated human peripheral blood lymphocytes. researchgate.netmdedge.com This action is significant as an overproduction of pro-inflammatory cytokines can lead to excessive inflammation and tissue damage. nih.govimmunologyresearchjournal.com

The anti-inflammatory mechanism of this compound involves the activation of a specific signaling pathway. researchgate.net Research has shown that sertaconazole activates the p38 mitogen-activated protein kinase (MAPK) pathway in keratinocytes and human PBMCs. researchgate.netrjptonline.org This activation leads to the induction of cyclooxygenase-2 (COX-2) and a subsequent increase in the production and release of prostaglandin (B15479496) E2 (PGE2). researchgate.netconicet.gov.ar Paradoxically, the p38 MAPK pathway is often considered pro-inflammatory. researchgate.net However, in this context, the resulting PGE2 production is linked to the anti-inflammatory effects of sertaconazole. researchgate.net The inhibition of pro-inflammatory cytokine release by sertaconazole was reversed when PGE2 was blocked, confirming the essential role of this pathway in its anti-inflammatory action. researchgate.net

Table 1: Effect of this compound on Inflammatory Pathways

Cell TypePathway Component Activated/InducedResulting MediatorOverall Effect
Keratinocytesp38 MAPK, COX-2Prostaglandin E2 (PGE2)Anti-inflammatory
Peripheral Blood Mononuclear Cells (PBMCs)p38 MAPK, COX-2Prostaglandin E2 (PGE2)Anti-inflammatory
Activated Lymphocytes--Reduced release of pro-inflammatory cytokines

The anti-inflammatory and anti-itch effects of this compound have been evaluated in several preclinical animal models. researchgate.netnih.gov In a comparative study, sertaconazole was uniquely effective among several tested antifungals at mitigating inflammation in models of irritant contact dermatitis and neurogenic inflammation. researchgate.netresearchgate.net Furthermore, it demonstrated the ability to inhibit contact hypersensitivity and reduce scratching responses in a mouse model of pruritus. researchgate.netnih.gov In a mouse model of dermatitis induced by tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA), topical sertaconazole inhibited ear edema, and this effect was reversed by a COX-2 inhibitor, further supporting the role of the p38-COX2-PGE2 pathway. researchgate.netrjptonline.org These findings highlight its potential as a broad-spectrum agent against various forms of dermal inflammation and itch. researchgate.net

Anticancer Research and Antitumorigenic Potential

Recent research has uncovered the potential of this compound as an anticancer agent, with studies indicating its ability to target and inhibit cancer cells, particularly cancer stem cells (CSCs). nih.govresearchgate.net This has opened avenues for its investigation in oncology, focusing on its effects on key signaling pathways involved in tumor progression.

This compound has shown potent inhibitory effects on cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapeutic resistance and metastasis. nih.govresearchgate.net In studies on breast cancer stem cells (BCSCs), sertaconazole was found to inhibit their proliferation, colony formation, migration, and the formation of mammospheres (a key characteristic of CSCs). nih.gov It also reduced the population of cells with specific BCSC markers, such as CD44high/CD24low and aldehyde dehydrogenase (ALDH) positive cells. nih.govresearchgate.net Similar cytotoxic and anti-proliferative effects have also been noted in studies on non-small cell lung cancer (NSCLC) and colorectal cancer cells. researchgate.netresearchgate.netnih.gov

A key mechanism behind the anticancer activity of this compound is its ability to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov The STAT3 pathway is frequently over-activated in many cancers and plays a crucial role in cell growth, survival, and differentiation. dovepress.comscientificarchives.com Research demonstrated that sertaconazole reduced the DNA binding of STAT3 and the nuclear levels of its activated, phosphorylated form in breast cancer stem cells. nih.govresearchgate.net By inhibiting STAT3 signaling, sertaconazole can suppress the expression of downstream target genes that promote tumor growth and survival. nih.govdovepress.com In breast cancer models, this inhibition of STAT3 also led to a reduction in IL-8 mRNA levels, another factor involved in CSC survival. nih.govresearchgate.net RNA sequencing analysis in colorectal cancer cells also showed that sertaconazole regulates the STAT3 pathway. researchgate.net

Table 2: Anticancer Activity of this compound

Cancer Type StudiedKey EffectMechanism of Action
Breast CancerInhibition of Cancer Stem Cells (CSCs)Suppression of STAT3/IL-8 signaling pathway
Non-Small Cell Lung Cancer (NSCLC)Promotion of apoptosis and pro-apoptotic autophagyStabilization of TRADD
Colorectal Cancer (CRC)Induction of apoptosis and autophagyDownregulation of IDO1, regulation of STAT3 and MAPK pathways

Induction of Apoptosis and Inhibition of Cell Proliferation in Cancer Cell Lines

This compound has demonstrated notable anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. medchemexpress.com Studies have shown that it can inhibit the growth of cancer cells and trigger programmed cell death, or apoptosis. researchgate.netnih.gov

In breast cancer, sertaconazole was found to inhibit the proliferation of both MCF-7 and MDA-MB-231 cell lines. researchgate.netnih.gov It also effectively induced apoptosis in MDA-MB-231 cells, as demonstrated by an increase in the apoptotic cell subpopulation and enhanced caspase 3/7 activity. nih.gov

The compound's efficacy extends to non-small cell lung cancer (NSCLC), where it was shown to inhibit the growth of H460 and A549 cell lines. nih.gov Treatment with sertaconazole led to a significant induction of apoptosis in these cells. nih.gov The mechanism in NSCLC involves the promotion of pro-apoptotic autophagy by stabilizing the TRADD protein. nih.govresearchgate.net

Furthermore, research on colorectal cancer (CRC) cells, specifically HCT116 and RKO lines, indicates that sertaconazole nitrate (B79036) possesses considerable antiproliferative activity and induces both apoptosis and autophagy. researchgate.net The proposed mechanism in CRC involves the downregulation of Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net Studies on HeLa cervical cancer cells also reported that sertaconazole induces apoptosis, potentially through the p53 pathway, and inhibits cell proliferation by causing mitotic arrest. chemsrc.com

Table 1: Effect of this compound on Proliferation and Apoptosis in Various Cancer Cell Lines

Cell LineCancer TypeEffectMechanism of Action
MCF-7 Breast CancerInhibition of proliferation. researchgate.netnih.gov-
MDA-MB-231 Breast CancerInhibition of proliferation and induction of apoptosis. researchgate.netnih.govInhibition of Stat3/IL-8 signaling. researchgate.netnih.gov
A549 Non-Small Cell Lung CancerInhibition of proliferation and induction of apoptosis. nih.govPromotion of pro-apoptotic autophagy via TRADD stabilization. nih.govresearchgate.net
H460 Non-Small Cell Lung CancerInhibition of proliferation and induction of apoptosis. nih.govPromotion of pro-apoptotic autophagy via TRADD stabilization. nih.govresearchgate.net
HCT116 Colorectal CancerInhibition of proliferation and induction of apoptosis/autophagy. researchgate.netDownregulation of IDO1, regulation of MAPK signaling. researchgate.netmedkoo.com
RKO Colorectal CancerInhibition of proliferation and induction of apoptosis/autophagy. researchgate.netDownregulation of IDO1, regulation of MAPK signaling. researchgate.netmedkoo.com
HeLa Cervical CancerInhibition of proliferation and induction of apoptosis. chemsrc.comMitotic arrest, inhibition of microtubule assembly, p53 pathway. chemsrc.commedkoo.com

Inhibition of Cell Migration and Mammosphere Formation

Beyond inhibiting growth, this compound has been shown to suppress key processes involved in cancer metastasis and stemness, such as cell migration and the formation of mammospheres. researchgate.net In breast cancer research, mammospheres are three-dimensional cell cultures used to study cancer stem cells (CSCs), which are believed to drive tumor growth and recurrence. researchgate.netresearchgate.net

Sertaconazole effectively inhibited the migration of highly metastatic MDA-MB-231 breast cancer cells. researchgate.netnih.gov It also significantly reduced the formation of mammospheres in both MCF-7 and MDA-MB-231 cell lines. researchgate.netnih.govresearchgate.net This suggests that sertaconazole can disrupt the self-renewal and proliferative capacity of breast cancer stem cells. researchgate.net The inhibition of mammosphere formation is linked to the disruption of the STAT3/IL-8 signaling pathway. nih.gov Additionally, sertaconazole was observed to inhibit colony formation, another measure of a cell's ability to proliferate and form a new tumor. researchgate.netnih.gov In HeLa cells, sertaconazole also demonstrated an ability to inhibit cell migration in a concentration-dependent manner. chemsrc.com

Table 2: Effect of this compound on Mammosphere Formation in Breast Cancer Cell Lines

Cell LineEffect on Mammosphere Formation
MCF-7 Reduced mammosphere formation. researchgate.net
MDA-MB-231 Reduced mammosphere formation. researchgate.net

Impact on Specific Cancer Biomarkers (e.g., CD44high/CD24low, Aldehyde Dehydrogenase-expressing cells)

Cancer stem cells are often identified and isolated based on the expression of specific surface markers. iiarjournals.org In breast cancer, the CD44high/CD24low phenotype and the expression of aldehyde dehydrogenase (ALDH) are recognized hallmarks of breast cancer stem cells (BCSCs). nih.goviiarjournals.org These cells are highly tumorigenic and often resistant to therapy. iiarjournals.org

Research has demonstrated that this compound can specifically target these BCSC populations. researchgate.netnih.gov In studies using MDA-MB-231 breast cancer cells, treatment with sertaconazole led to a notable decrease in the subpopulation of cells with the CD44high/CD24low marker profile. researchgate.netnih.gov Specifically, the proportion of CD44high/CD24low cells was reduced from 45.6% to 35.9%. nih.gov

Similarly, sertaconazole treatment was effective in reducing the number of ALDH-expressing cells. researchgate.netnih.gov The percentage of ALDH-positive cells in the MDA-MB-231 cell line decreased from 1.2% to 0.6% following exposure to the compound. nih.gov By reducing these specific BCSC populations, sertaconazole negatively affects the properties associated with cancer stemness. nih.gov

Table 3: Impact of this compound on Breast Cancer Stem Cell Biomarkers in MDA-MB-231 Cells

BiomarkerControl Population (%)Sertaconazole-Treated Population (%)
CD44high/CD24low 45.6% nih.gov35.9% nih.gov
ALDH-positive 1.2% nih.gov0.6% nih.gov

Potential for Drug Repurposing in Oncology

Drug repurposing, the process of identifying new therapeutic uses for existing drugs, is an attractive strategy in oncology for its potential to reduce development time and costs. researchgate.net this compound, an established antifungal agent, has emerged as a promising candidate for such repurposing due to its demonstrated anti-cancer activities. researchgate.netnih.govspringermedicine.com

The compound's ability to induce apoptosis, inhibit proliferation, and suppress stem-like characteristics in various cancer cells, including breast, lung, and colorectal cancer, provides a strong rationale for its investigation as an oncology therapeutic. researchgate.netnih.govresearchgate.net The anti-cancer effects of sertaconazole have been linked to the inhibition of critical signaling pathways like Stat3/IL-8 and the stabilization of proteins such as TRADD. nih.govresearchgate.net

Challenges to its clinical application, such as limited water solubility and potential toxicity to normal cells, are being addressed through innovative approaches. nih.govspringermedicine.com Researchers have developed nanoplatforms for sertaconazole delivery, which have been shown to improve its solubility and enhance its accumulation in tumor cells. nih.govspringermedicine.comresearchgate.netnih.gov These nano-formulations have demonstrated strong tumor inhibition in preclinical models, suggesting that this strategy could improve therapeutic efficacy and facilitate clinical translation. nih.govspringermedicine.com The ongoing research into sertaconazole and its formulations highlights its potential as an effective strategy in the treatment of cancers like lung cancer. nih.govspringermedicine.comnih.gov

Advanced Synthetic Methodologies and Chiral Control of S Sertaconazole

Stereoselective Synthesis Approaches to (S)-Sertaconazole (Hypothetical or emerging research based on prompt's focus)

The industrial synthesis of sertaconazole (B158924) typically produces a racemic mixture. patsnap.comgoogle.com A common route involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 3-bromomethyl-7-chlorobenzothiophene. patsnap.comgoogle.com Achieving a stereoselective synthesis of the (S)-enantiomer requires modifying this general approach to control the stereochemistry at the chiral center. Based on established principles in asymmetric synthesis, several hypothetical or emerging strategies could be employed:

Enzymatic Resolution: One potential method involves the kinetic resolution of a racemic intermediate, such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. A lipase (B570770) enzyme could be used to selectively acylate one of the enantiomers (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer in its alcohol form. This unreacted (S)-alcohol could then be separated and used in the subsequent reaction step to produce this compound.

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction. After the desired stereocenter is established, the auxiliary would be removed, yielding the enantiomerically enriched product.

Asymmetric Catalysis: A powerful emerging strategy would be the use of a chiral catalyst during the synthesis of a key intermediate. For instance, the asymmetric reduction of a ketone precursor to form the chiral alcohol (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) could be achieved using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS catalyst. This would generate the (S)-alcohol intermediate directly, which could then be converted to this compound. Research into cation-directed catalytic enantioselective methods for creating axially chiral imidazoles highlights the potential for catalyst-controlled synthesis in this class of compounds. nih.govacs.org

These approaches represent promising avenues for the development of an efficient and scalable synthesis of enantiomerically pure this compound, moving beyond the current production of racemic mixtures.

Enantiomeric Purity and Characterization of this compound

The characterization of this compound and the determination of its enantiomeric purity are critical for quality control and research. Enantiomeric purity is a measure of the prevalence of one enantiomer over the other and is typically expressed as enantiomeric excess (e.e.) . mdpi.com An enantiomerically pure sample of this compound would have an e.e. of 100%.

The primary technique for determining the enantiomeric purity of sertaconazole is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). mdpi.comwvu.edu The process involves:

Dissolving the sample in an appropriate solvent.

Injecting the sample into an HPLC system equipped with a chiral column.

The two enantiomers, (R)- and this compound, interact differently with the chiral stationary phase, causing them to travel through the column at different speeds. researchgate.net

This differential migration results in their separation, and they are detected as two distinct peaks in the resulting chromatogram. researchgate.net

The enantiomeric excess is calculated by comparing the areas of the two peaks.

Characterization of the (S)-enantiomer would be confirmed by comparing its retention time to that of a certified reference standard of this compound under identical chromatographic conditions. While HPLC is the most common method, other techniques such as capillary electrophoresis could also be adapted for chiral analysis. mdpi.com

Advanced Chiral Separation Techniques for Sertaconazole and its Stereoisomers

The direct separation of sertaconazole enantiomers from a racemic mixture is most effectively achieved through chiral chromatography. researchgate.netmediresonline.org This method is essential for both analytical-scale purity testing and preparative-scale isolation of individual enantiomers.

The most successful and widely documented method for separating sertaconazole enantiomers is HPLC utilizing CSPs based on polysaccharide derivatives. researchgate.netnih.govnih.gov These CSPs, typically cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) gel support, have demonstrated excellent chiral recognition capabilities for a wide range of compounds, including imidazole (B134444) antifungals. nih.govmdpi.com

Research has shown that columns such as Chiralpak IB (immobilized amylose derivative) and Chiralcel OD-H (coated cellulose derivative) can effectively resolve racemic sertaconazole. researchgate.netmediresonline.org The separation is typically performed under normal-phase conditions, using a mobile phase consisting of a mixture like n-hexane and an alcohol modifier such as 2-propanol. researchgate.netresearchgate.net The choice of CSP and mobile phase composition significantly impacts the retention times and the quality of the separation, as measured by the selectivity (α) and resolution (Rs) values. nih.gov

Chiral Stationary PhaseMobile PhaseSelectivity (α)Resolution (Rs)Reference
Chiralpak IBn-hexane/2-propanol (80/20, v/v)2.776.14 mediresonline.orgresearchgate.net
Chiralcel OD-Hn-hexane/2-propanol (80/20, v/v)3.498.52 mediresonline.orgresearchgate.net

Table 1: Comparative HPLC parameters for the enantiomeric separation of sertaconazole on two different polysaccharide-based chiral stationary phases. Higher selectivity (α) and resolution (Rs) values indicate a better separation.

The mechanism of chiral recognition on polysaccharide-based CSPs is a complex process driven by a combination of non-covalent molecular interactions between the enantiomers and the chiral selector. researchgate.net For sertaconazole, several key interactions are believed to be responsible for its successful enantiomeric separation: mediresonline.orgresearchgate.net

Hydrogen Bonding: The sertaconazole molecule contains several electronegative atoms, including nitrogen atoms in the imidazole ring, the ether oxygen, and chlorine atoms. researchgate.netmediresonline.org These atoms can act as hydrogen bond acceptors, interacting with the carbamate (B1207046) groups on the polysaccharide derivatives of the CSP, which can act as hydrogen bond donors.

π-π Interactions: Sertaconazole possesses four aromatic rings: the imidazole ring, the dichlorophenyl ring, and the benzothiophene (B83047) ring system. mediresonline.org These electron-rich systems can engage in π-π stacking interactions with the phenyl groups on the chiral stationary phase.

Dipole-Dipole Interactions: The various polar bonds within the sertaconazole molecule create local dipoles, which can interact with dipoles present in the CSP structure.

The chiral discrimination arises because the three-dimensional arrangement of these interaction sites is different for the (R)- and (S)-enantiomers. mdpi.com One enantiomer can form a more stable transient diastereomeric complex with the CSP than the other, leading to a stronger retention on the column and thus a longer retention time. researchgate.net The combination of these interactions (hydrogen bonding, π-π stacking, and dipole forces) allows the chiral stationary phase to effectively differentiate between the two mirror-image forms of the sertaconazole molecule. mediresonline.orgresearchgate.net

Preclinical Pharmacological Investigations of S Sertaconazole

In Vitro Pharmacodynamic Studies (e.g., Dose-Dependent Fungistatic and Fungicidal Activities)

(S)-Sertaconazole demonstrates a broad spectrum of antifungal activity, exhibiting both fungistatic and fungicidal actions against a variety of pathogenic fungi. researchgate.net The primary mechanism of its fungistatic effect at lower concentrations involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. At higher concentrations, it exerts a fungicidal effect by directly binding to non-sterol lipids in the fungal cell membrane, leading to increased permeability and cell death.

The in vitro efficacy of sertaconazole (B158924) has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values indicate the lowest concentration of the drug that inhibits visible growth and the lowest concentration that results in fungal death, respectively. Studies have shown its activity against various dermatophytes, yeasts, and opportunistic fungi.

Fungal GroupOrganismMIC Range (µg/mL)MFC Range (µg/mL)
Dermatophytes Trichophyton rubrum0.13–20.25–4
Trichophyton mentagrophytes0.13–20.25–4
Microsporum canis0.06–10.13–2
Epidermophyton floccosum0.13–10.25–2
Yeasts Candida albicans0.03–40.06–>128
Candida tropicalis0.13–80.25–>128
Pityrosporum orbiculare0.25–20.5–4

Table 1: In Vitro Antifungal Activity of Sertaconazole. The data presented are compiled from various preclinical studies and reflect the concentration-dependent activity of the compound.

Preclinical Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in various animal models have been crucial in characterizing the absorption, distribution, metabolism, and excretion of this compound.

Following administration in animal models, this compound has shown a distinct distribution pattern. After topical application, the compound achieves high concentrations in the epidermis. fda.gov In studies involving systemic administration in rats, high levels of radioactivity from labeled sertaconazole were found in the liver, suggesting significant hepatic uptake and metabolism. fda.gov Conversely, after dermal application, very low amounts of the drug and its metabolites were detected in the plasma, liver, and kidneys, which is consistent with its low systemic absorption. fda.gov A study in rats noted that sertaconazole was intensively distributed in the liver and in the skin at the site of application.

A key characteristic of topically applied this compound in preclinical models is its low to negligible systemic absorption. researchgate.net Pharmacokinetic studies in rats have demonstrated a low dermal bioavailability of 0.48%. fda.gov Other dermal studies in animals with various formulations reported systemic absorption ranging from 0.7% for a powder to approximately 2% for a solution. fda.gov For cream and gel formulations, the systemic absorption was about 1.5% and 0.9%, respectively. fda.gov This limited systemic exposure minimizes the potential for systemic effects.

This compound exhibits a high degree of retention in the keratinized layers of the skin. researchgate.net Studies have shown that it penetrates the stratum corneum shortly after application and is retained in the skin for an extended period. researchgate.netnih.gov This prolonged retention at the site of action is a critical factor in its therapeutic efficacy for superficial mycoses. The lipophilic nature of the benzothiophene (B83047) moiety in its structure contributes to this enhanced epidermal absorption and retention.

Preclinical studies in rats have elucidated the primary elimination pathways for this compound. Following intravenous administration of radiolabeled sertaconazole, elimination occurred predominantly through the bile. fda.gov Approximately 91% of the administered radioactivity was recovered in the bile, with over 80% being eliminated within the first 4 hours and 90% by 24 hours. fda.gov Urinary excretion was minimal, accounting for only 0.035% to 0.043% of the intravenous dose. fda.gov

The elimination half-life of this compound has been determined in animal models. In rats, following an intravenous dose of 10 mg/kg, the plasma half-life was approximately 5 hours. fda.gov In contrast, studies on human skin have shown a much longer apparent half-life of approximately 60 hours in the stratum corneum after topical application, highlighting the compound's significant retention in the target tissue. nih.gov

Pharmacokinetic ParameterAnimal ModelRoute of AdministrationValue
Dermal Bioavailability RatTopical0.48%
Oral Bioavailability RatOral (10 mg/kg)48%
Primary Elimination Route RatIntravenousBile (~91%)
Plasma Half-life RatIntravenous (10 mg/kg)~5 hours
Apparent Half-life in Skin HumanTopical~60 hours

Table 2: Summary of Preclinical Pharmacokinetic Parameters for this compound.

Animal Models for Fungal Infection Studies in Preclinical Efficacy Assessment

Preclinical evaluation of antifungal agents relies on robust animal models that mimic human infections. These models are indispensable for assessing the in vivo efficacy, pharmacokinetics, and therapeutic potential of new compounds like this compound before they can be considered for human trials. The choice of animal model is critical and depends on the specific type of fungal infection being studied, ranging from superficial mucosal infections to deep-seated systemic and central nervous system mycoses.

Murine Models of Vaginal Candidiasis

Murine models are well-established for studying vulvovaginal candidiasis, primarily caused by Candida albicans. These models are crucial for evaluating the efficacy of topical antifungal agents such as this compound. In a common experimental setup, mice are first brought into a state of pseudo-oestrus through the administration of estradiol benzoate. This hormonal manipulation makes the vaginal environment more susceptible to sustained fungal colonization, mimicking the conditions of human infection. Following this, the animals are inoculated intravaginally with a suspension of C. albicans blastospores nih.gov.

The efficacy of the treatment is determined by quantifying the fungal burden in the vaginal lumen at specific time points post-infection. This is typically done by collecting vaginal specimens, plating them on Sabouraud agar (B569324), and counting the resulting colony-forming units (CFUs). The percentage reduction in yeast cells in the treated group is then compared to an untreated control group nih.gov.

In a comparative study, the in vivo activity of a 2% this compound cream was assessed against a 2% miconazole (B906) cream in a murine model of vaginal candidiasis. The study employed both a single-dose regimen, applied one hour after infection, and a three-dose regimen, applied on days 3, 4, and 5 post-infection. The results demonstrated that both treatments significantly reduced the yeast cell count compared to the untreated control group. Notably, this compound proved to be more active than miconazole in the single-dose regimen nih.gov. Experimental studies in mice have consistently shown that topical formulations of sertaconazole lead to therapeutic improvement in both clinical and microbiological symptoms of vaginal candidiasis .

Table 1: Efficacy of this compound vs. Miconazole in a Murine Vaginal Candidiasis Model
Treatment GroupTreatment RegimenMean % Reduction in Yeast Cells
This compound (2% Cream)Single Dose97.9%
This compound (2% Cream)Three Doses93.6%
Miconazole (2% Cream)Single Dose77.5%
Miconazole (2% Cream)Three Doses76.9%
Data derived from an in vivo study assessing antifungal activity against C. albicans in mice nih.gov.

Guinea Pig Models of Dermatophytosis (e.g., T. mentagrophytes infection)

Guinea pigs are the preferred animal model for preclinical studies of dermatophytosis due to their skin's susceptibility to infection by dermatophytes like Trichophyton mentagrophytes. These models allow for the evaluation of topical antifungal efficacy by observing both clinical and microbiological outcomes . To establish the infection, an area of the animal's skin is typically shaved, and the fungal inoculum is applied.

The therapeutic effect of antifungal creams is evaluated based on clinical parameters, such as the degree of lesion and alopecia, and by microbiological healing. Microbiological assessment involves taking hair samples from the infected site to determine the presence or absence of viable T. mentagrophytes through culture .

A key study compared the curative effects of 2% this compound and 2% miconazole creams in a guinea pig model of dermatomycosis caused by T. mentagrophytes. Two different treatment durations were tested: a 12-day course and a shorter 3-day course. While both creams showed excellent and similar therapeutic effects with the 12-day treatment, the 3-day application of this compound cream demonstrated a greater therapeutic effect than the miconazole cream, based on improvements in clinical symptoms and higher rates of microbiological healing .

Table 2: Comparative Efficacy of this compound in a Guinea Pig Dermatophytosis Model
Treatment GroupTreatment DurationComparative Therapeutic Effect vs. Miconazole
This compound (2% Cream)12 DaysSimilar to Miconazole
This compound (2% Cream)3 DaysGreater than Miconazole
Findings based on clinical and microbiological evaluation in a T. mentagrophytes infection model .

Animal Models for Systemic and Intracranial Fungal Infections (e.g., Cryptococcus neoformans, Candida albicans)

While this compound has a broad spectrum of in vitro activity against various pathogenic yeasts, including Candida species and Cryptococcus neoformans, its preclinical development has primarily focused on its use as a topical agent for superficial mycoses researchgate.netnih.govresearchgate.net. The physicochemical properties of sertaconazole, particularly its high lipophilicity, contribute to its retention in the skin with minimal systemic absorption researchgate.net.

Animal models for systemic and intracranial fungal infections are well-documented for other antifungal agents. These models often involve intravenous or direct intracranial inoculation of pathogens to mimic disseminated disease or central nervous system (CNS) infections nih.gov. For instance, murine models of cryptococcal meningoencephalitis are used to evaluate the efficacy of drugs in reducing the fungal burden in the brain and spleen researchgate.netscispace.com.

However, based on available scientific literature, there are no published preclinical studies evaluating the efficacy of this compound in animal models of systemic or intracranial infections caused by Cryptococcus neoformans or Candida albicans. The research and application of sertaconazole have remained concentrated on its value in the topical treatment of dermatological and gynecological superficial fungal infections researchgate.net.

Development and Evaluation of Dermal Fungal Infection Models

The development and evaluation of treatments for dermal fungal infections involve a multi-stage process that includes formulation development, in vitro testing, and in vivo animal models. The goal is to create a topical formulation that effectively delivers the active agent, like this compound, to the target site in the skin at concentrations sufficient to inhibit fungal growth .

Initially, various topical formulations such as creams, gels, and oleogels are developed and optimized. These formulations undergo physicochemical analysis for properties like viscosity, spreadability, pH, and drug content. In vitro drug release studies, often using a Franz diffusion cell, are conducted to assess the rate at which the antifungal agent is released from the formulation.

Before proceeding to animal testing, in vitro models are often employed. For example, the skin irritation potential of a new formulation can be assessed using reconstructed human epidermis models, such as the Epiderm™ model. Furthermore, techniques like in vitro tape stripping can be used to determine the amount of drug that penetrates the stratum corneum and to model dermal absorption parameters. These steps help in predicting the formulation's potential efficacy and safety.

The final stage of preclinical evaluation involves in vivo animal models, such as the guinea pig model of dermatophytosis. These models provide the definitive assessment of a topical formulation's therapeutic efficacy in a living organism, confirming that the drug can penetrate the skin, reach the site of infection, and exert its antifungal effect under physiological conditions. The successful establishment of a simple and reproducible dermatophytosis animal model is a useful tool for evaluating both new diagnostics and novel antifungal therapies.

Advanced Analytical and Bioanalytical Methodologies for S Sertaconazole Research

Chromatographic Techniques for Quantification and Characterization

Chromatography, particularly liquid chromatography, stands as a cornerstone for the analysis of (S)-Sertaconazole. These methods separate the compound from other components in a mixture, allowing for precise identification and measurement.

Ultra-Fast Liquid Chromatography (UFLC)

Ultra-Fast Liquid Chromatography (UFLC) has emerged as a time- and cost-efficient alternative to conventional HPLC for the rapid analysis of pharmaceuticals like sertaconazole (B158924). analis.com.my This technique offers significant advantages, including reduced consumption of mobile phase, quicker analysis times, and high sensitivity. analis.com.my A validated UFLC method has been developed for the quantification of sertaconazole in bulk drug and pharmaceutical dosage forms. analis.com.my

The separation is typically achieved on a phenyl-hexyl column with a mobile phase consisting of methanol (B129727) and water. analis.com.my The method demonstrates a high degree of reproducibility and robustness, making it suitable for routine analysis. analis.com.my

Table 1: UFLC Method Parameters for this compound Analysis

Parameter Value Source
Column Phenyl-hexyl analis.com.my
Mobile Phase Methanol:Water (92:8, %v/v) analis.com.my
Flow Rate 1.3 mL/min analis.com.my
Detection Photo Diode Array (PDA) at 260 nm analis.com.my
Linearity Range 5-100 µg/mL analis.com.my

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the determination of sertaconazole nitrate (B79036) in bulk, various pharmaceutical formulations, and for stability-indicating assays. jocpr.comsamipubco.comsphinxsai.com Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 column for separation. jocpr.comsphinxsai.comresearchgate.net

Multiple methods have been developed and validated, demonstrating specificity, reliability, and reproducibility. sphinxsai.comresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). samipubco.comsamipubco.com The detection is most commonly performed using a UV detector at a wavelength of 260 nm. jocpr.comsphinxsai.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. samipubco.comresearchgate.net

Table 2: Comparison of Various Validated HPLC Methods for this compound

Parameter Method 1 Method 2 Method 3 Source
Column Phenomenex C18 (250 mm × 4.6 mm, 5.0 μm) Qualisil BDS C18 (250 mm x 4.6 mm, 5µm) Purospher® STAR Hibar® C18 (250 mm × 4.6 mm, 5.0 μm) researchgate.net, jocpr.com, sphinxsai.com
Mobile Phase 0.01M Monobasic Sodium Phosphate:Acetonitrile (28:72 %v/v), pH 4.5 Acetonitrile:Water (65:35 %v/v) 0.01M Monobasic Sodium Phosphate:Acetonitrile (20:80 %v/v) researchgate.net, jocpr.com, sphinxsai.com
Flow Rate 1.0 mL/min 1.8 mL/min 1.2 mL/min researchgate.net, jocpr.com, sphinxsai.com
Detection (UV) 260 nm 260 nm 260 nm researchgate.net, jocpr.com, sphinxsai.com
Linearity Range 10-500 µg/mL 20-100 µg/mL 100-600 µg/mL researchgate.net, jocpr.com, sphinxsai.com
Retention Time Not Specified 20.16 min Not Specified researchgate.net, jocpr.com
LOD 0.1 µg/mL 0.04 µg/mL 0.0019 µg/mL researchgate.net, jocpr.com, sphinxsai.com
LOQ 0.15 µg/mL 0.14 µg/mL 0.0021 µg/mL researchgate.net, jocpr.com, sphinxsai.com
Accuracy (% Recovery) Not Specified ~99.6% 99-100% jocpr.com, sphinxsai.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

For highly sensitive and specific quantification of sertaconazole in biological matrices such as human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. pillbuys.comnih.gov A validated LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been successfully developed and applied to pharmacokinetic studies. pillbuys.comnih.gov

This method involves sample preparation, often using a liquid-liquid extraction step, followed by separation on a C18 column. pillbuys.comnih.gov The analysis is performed in the positive ion multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. pillbuys.com The MRM transition monitored for sertaconazole is typically m/z 439 [M+H]+ → m/z 181. pillbuys.comnih.gov

Table 3: LC-MS/MS Method Details for this compound in Human Plasma

Parameter Value Source
Instrument Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) pillbuys.comnih.gov
Sample Preparation Liquid-liquid extraction with ether-dichloromethane (80/20, v/v) pillbuys.com
Column C18 pillbuys.comnih.gov
Mobile Phase Methanol: 0.2% Formic Acid aqueous solution (70:30, v/v) pillbuys.comnih.gov
Flow Rate 0.2 mL/min pillbuys.comnih.gov
Ionization Mode Positive Ion Electrospray (ESI+) pillbuys.com
Detection Mode Multiple Reaction Monitoring (MRM) pillbuys.com
MRM Transition m/z 439 [M+H]+ → m/z 181 pillbuys.comnih.gov
Linearity Range 0.1–10 ng/mL pillbuys.comnih.gov
Lower Limit of Quantification (LLOQ) 0.1 ng/mL pillbuys.comnih.gov
Intra- & Inter-day Variation <10% pillbuys.comnih.gov
Accuracy (Relative Error) -0.4% to 9.0% pillbuys.comnih.gov
Extraction Recovery 60% to 70% pillbuys.com

Microbiological Assay Methods

Microbiological assays are essential for determining the biological activity of an antimicrobial agent. ymerdigital.com These methods rely on the inhibitory effect of the drug on a susceptible indicator microorganism, providing a direct measure of its potency. ymerdigital.com

Agar (B569324) Plate Diffusion Methods utilizing Indicator Organisms (e.g., Candida albicans)

The agar plate diffusion method is a well-established technique for the quantitative analysis of sertaconazole. ymerdigital.com This method leverages the potent antifungal activity of sertaconazole against yeasts, with Candida albicans being a commonly used and highly susceptible indicator organism. ymerdigital.comscielo.br

The assay involves inoculating a suitable agar medium with a standardized suspension of C. albicans. scielo.br The sertaconazole sample and a reference standard are then applied to the plate, often in wells or on paper discs. After an incubation period, the diameter of the inhibition zone (the area where microbial growth is prevented) around the sample is measured. scielo.broup.com This diameter is proportional to the concentration and activity of the antifungal agent. ymerdigital.com Studies have demonstrated that sertaconazole exhibits significant in vitro antifungal activity against a wide array of clinical yeast isolates, including numerous Candida species. oup.comnih.gov In one study of 110 Candida strains, 86.4% were classified as "sensitive" to sertaconazole using a commercial agar diffusion method. oup.comresearchgate.net

Validation of Microbiological Methods for Quantitative Analysis

For a microbiological assay to be used in routine quality control, it must be properly validated to ensure its performance is reliable and reproducible. ymerdigital.com Validation is typically performed in accordance with ICH guidelines, although some parameters like LOD and LOQ are not always required for microbiological assays of drug substances. ymerdigital.com Key validation parameters include linearity, precision, and accuracy. ymerdigital.comscielo.br

A developed microbiological assay for sertaconazole using the agar plate diffusion method has demonstrated adequate linearity, with a correlation coefficient (r) of 0.9964. researchgate.netymerdigital.com The precision of the method is confirmed by a relative standard deviation (%RSD) of less than 2%, and its accuracy is shown by a mean recovery of 98.26%. researchgate.netymerdigital.com The results from these validated microbiological methods often show a strong correlation with those obtained from chemical methods like HPLC, confirming their suitability for assessing the biological activity of sertaconazole in pharmaceutical dosage forms. researchgate.netymerdigital.com

Table 4: Validation Parameters for a Microbiological Assay of this compound

Validation Parameter Result Source
Method Agar Plate Diffusion ymerdigital.com
Indicator Organism Candida albicans ymerdigital.com
Linearity (r) 0.9964 researchgate.netymerdigital.com
Precision (%RSD) <2% researchgate.netymerdigital.com
Accuracy (Mean Recovery) 98.26% researchgate.netymerdigital.com

Method Validation Parameters for Analytical Purity and Quantification

Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. For this compound, various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, have been developed and validated to determine its purity and quantify its presence in different formulations. analis.com.myijprajournal.comhilarispublisher.comijprajournal.comsphinxsai.comymerdigital.com The validation of these methods adheres to the International Council for Harmonisation (ICH) guidelines, which outline specific parameters to be evaluated. ijprajournal.comijprajournal.comymerdigital.comsamipubco.comresearchgate.net

Linearity and Calibration Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. A linear relationship is established by analyzing a series of dilutions of a standard solution. For this compound, a variety of linear ranges have been established across different analytical methods, showcasing the versatility of these techniques for quantification.

Different studies have reported various linear ranges for the analysis of sertaconazole nitrate, reflecting the diverse analytical methodologies employed. For instance, a UV-Visible spectrophotometric method demonstrated a broad linearity range of 2-150 µg/mL. ijprajournal.com Another UV spectrophotometric method established linearity over a concentration range of 10-60 μg/ml. hilarispublisher.com An ultra-fast liquid chromatography (UFLC) method was found to be linear over a concentration range of 5-100 µg/mL. analis.com.my In contrast, a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method determined a linearity range of 100-600 µg/ml. sphinxsai.com Another RP-HPLC method for simultaneous estimation with another compound showed linearity for sertaconazole nitrate in the concentration range of 2-120 μg/mL. samipubco.com A spectrofluorimetric method established a linear range of 0.5–5 μg/mL, while a TLC-densitometric method showed a linear range of 1–8 μ g/spot . researchgate.netajol.info

The correlation coefficient (R²) is a key statistical measure of how well the calibration curve fits the linear regression model, with values close to 1 indicating a strong linear relationship. Across these methods, the correlation coefficients were consistently high, often reported as 0.999 or greater, indicating excellent linearity. analis.com.mysphinxsai.comsamipubco.com

Table 1: Linearity and Calibration Range of Analytical Methods for Sertaconazole

Analytical Method Linearity Range (µg/mL) Correlation Coefficient (R²)
UV-Visible Spectrophotometry 2-150 0.99
UV Spectrophotometry 10-60 >0.99
Ultra-Fast Liquid Chromatography (UFLC) 5-100 0.999
RP-HPLC 100-600 0.997
RP-HPLC (Simultaneous Estimation) 2-120 0.999
Spectrofluorimetry 0.5-5 Not specified
TLC-Densitometry 1-8 (µg/spot) Not specified
RP-HPLC 10-500 0.999

Precision Studies (Repeatability, Intraday, Interday)

Precision studies assess the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. These studies are typically categorized into repeatability (intraday precision) and intermediate precision (interday precision).

Repeatability (Intraday Precision): This evaluates the precision over a short interval of time with the same analyst and equipment. For this compound, intraday precision is typically determined by analyzing multiple samples of the same concentration on the same day. ijprajournal.com The relative standard deviation (RSD) is calculated, with values below 2% generally considered acceptable. One UFLC study reported an intraday precision with a %RSD of 0.57%. analis.com.my An RP-HPLC method showed a %RSD of 0.01830267 for intraday precision. sphinxsai.com

Table 2: Precision Studies of Analytical Methods for Sertaconazole

Analytical Method Precision Type % RSD
UV-Visible Spectrophotometry Interday 0-1.04
UV-Visible Spectrophotometry Intraday 0-0.001
UFLC Intraday 0.57
UFLC Interday 0.45
RP-HPLC Intraday 0.01830267
RP-HPLC Interday 0.14310317
Microbiological Assay Interday <2

Accuracy and Recovery Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a placebo or sample matrix and then analyzing the sample. The percentage of the analyte recovered is then calculated.

Table 3: Accuracy and Recovery Assessments for Sertaconazole

Analytical Method Spiked Concentration Levels % Recovery
UFLC 16, 20, 24 µg/mL 99.55 - 99.99
UV-Visible Spectrophotometry 4, 40, 150 µg/mL 101.40 (overall)
RP-HPLC 80%, 100%, 120% of 400µg/ml 99 - 100
UHPLC Not specified 98.70 - 101.13
Stability-indicating RP-HPLC Not specified 98.07 - 99.93
Spectrofluorimetry Not specified 100.59 ± 1.49
TLC-Densitometry Not specified 100.07 ± 1.97
Microbiological Assay 80%, 100%, 120% of test concentration 98.26 (mean)

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are crucial for determining the sensitivity of an analytical method. For this compound, various studies have established the LOD and LOQ. A UFLC method reported LOD and LOQ values of 3.25 µg/mL and 5.0 µg/mL, respectively. analis.com.my A UV-Visible spectrophotometric method calculated the LOD and LOQ as 0.659 µg/mL and 1.998 µg/mL, respectively. ijprajournal.com An RP-HPLC method determined the LOD and LOQ to be 0.00192064 µg/mL and 0.00208267 µg/mL, respectively. sphinxsai.com Another UHPLC method reported an LOD of 0.433 µg/ml and an LOQ of 1.313 µg/ml. ijprajournal.com A stability-indicating RP-HPLC method found the LOD and LOQ for sertaconazole nitrate to be 0.59 μg/mL and 1.79 μg/mL, respectively. samipubco.comsamipubco.com It's noteworthy that for microbiological assays, the determination of LOD and LOQ is not typically required according to ICH guidelines. ymerdigital.com

Table 4: LOD and LOQ for Sertaconazole Analytical Methods

Analytical Method LOD (µg/mL) LOQ (µg/mL)
UFLC 3.25 5.0
UV-Visible Spectrophotometry 0.659 1.998
RP-HPLC 0.00192064 0.00208267
UHPLC 0.433 1.313
Stability-indicating RP-HPLC 0.59 1.79
RP-HPLC 0.1 0.15
Spectrophotometry (BCP method) 0.21 0.70
Spectrophotometry (BPB method) 0.29 0.97
Spectrophotometry (MO method) 0.55 1.83

Robustness and Ruggedness Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For chromatographic methods, these variations might include changes in the mobile phase composition, flow rate, and column temperature. sphinxsai.com For spectrophotometric methods, variations could involve different reaction times or volumes of reagents. tandfonline.com In one study, the robustness of an RP-HPLC method was confirmed by intentionally varying the flow rate, column temperature, mobile phase ratio, and wavelength, with the system suitability criteria remaining within the acceptance limits. sphinxsai.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, or on different days. globalresearchonline.net For example, the ruggedness of a spectrophotometric method was determined by having two different analysts perform the analysis, with the results showing a %RSD of less than 2%, indicating the method is rugged. globalresearchonline.net Another study assessed ruggedness by having two different analysts conduct the analysis under the same conditions, and the drug estimations were not significantly affected. ijpsr.com

Table 5: Robustness and Ruggedness Evaluation Parameters

Parameter Typical Variations for HPLC Typical Variations for Spectrophotometry
Robustness Flow rate (e.g., ± 0.1 mL/min), Mobile phase composition (e.g., ±2%), Column temperature (e.g., ± 5°C), Wavelength (e.g., ± 2nm) Volume of reagents (e.g., ± 0.2 mL), Reaction time (e.g., ± 0.5 min), Different temperatures
Ruggedness Different analysts, Different instruments, Different days Different analysts, Different instruments

Stability Indicating Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. The development of such methods is crucial for assessing the stability of a drug substance or product over time and under various environmental conditions.

For this compound, stability-indicating methods have been developed using techniques like RP-HPLC and spectrofluorimetry. samipubco.comajol.infosamipubco.comresearchgate.nettandfonline.com These methods involve subjecting the drug to forced degradation conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. samipubco.comsamipubco.comresearchgate.nettandfonline.com The goal is to generate potential degradation products and then develop a chromatographic or spectroscopic method that can effectively separate the intact drug from these degradants. For example, one study developed a stability-indicating HPLC method where sertaconazole was found to degrade under acidic, alkaline, wet heat, and oxidative conditions but was stable under dry heat and photolytic conditions. researchgate.nettandfonline.com Another study developed two stability-indicating methods, one using micelle-enhanced spectrofluorimetry and the other using TLC-densitometry, to determine sertaconazole nitrate in the presence of its degradation products. researchgate.netajol.info

The specificity of these methods is a key validation parameter, ensuring that the signal measured is solely from the compound of interest. This is often confirmed by the absence of interfering peaks at the retention time of the drug in the chromatograms of degraded samples. analis.com.my

In Vitro Models for Investigating S Sertaconazole Activity

Fungal Cell Culture Models (e.g., Candida albicans ATCC E-10.231)

Fungal cell culture models are fundamental for assessing the primary antifungal activity of (S)-Sertaconazole. Candida albicans, a common pathogenic yeast, is frequently used in these studies. The ATCC E-10.231 strain of C. albicans has been specifically utilized to explore the compound's impact on fungal growth and viability. researchgate.netsci-hub.se

Research using C. albicans ATCC E-10.231 has demonstrated that sertaconazole (B158924) inhibits the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.netchemicalbook.com This inhibition occurs through the blockade of the P450-dependent enzyme 14α-demethylase, which is crucial for converting lanosterol (B1674476) to ergosterol. selleckchem.comrjptonline.org The disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, leading to an inhibition of fungal growth. chemicalbook.comselleckchem.com Studies have shown that sertaconazole exhibits both fungistatic and fungicidal effects, depending on the concentration. chemicalbook.commdpi.com In comparative in vitro studies, sertaconazole has demonstrated a potent fungicidal effect against various Candida species. conicet.gov.ar

The in vitro antifungal activity of sertaconazole has been compared to other antifungal agents against various clinical isolates of Candida. These studies often determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.

Cell-Based Assays for Mechanistic Studies (e.g., ATP leakage assays, fungal cell viability assessments)

To delve deeper into the fungicidal mechanism of this compound, researchers employ specific cell-based assays. These assays go beyond simple growth inhibition to measure direct damage to the fungal cells.

ATP Leakage Assays: A key indicator of cell membrane damage is the leakage of intracellular components, such as adenosine (B11128) triphosphate (ATP). conicet.gov.arresearchgate.net Studies have shown that sertaconazole causes a rapid, dose-dependent leakage of ATP from C. albicans cells. conicet.gov.arresearchgate.net This effect is observed after very short exposure times, indicating a direct damaging effect on the cell membrane, independent of the inhibition of ergosterol synthesis. researchgate.netresearchgate.net The amount of ATP leakage caused by sertaconazole has been shown to be higher than that induced by other azoles like miconazole (B906) and ketoconazole (B1673606) at similar concentrations, highlighting its potent membrane-disrupting activity. conicet.gov.ar

Fungal Cell Viability Assessments: These assessments quantify the number of living fungal cells after exposure to the antifungal agent. Time-kill curve studies are a common method used for this purpose. For sertaconazole, these studies have revealed a rapid fungicidal action against Candida species. conicet.gov.ar The fungicidal effect, which can reduce the number of viable cells by up to 90%, is attributed to the direct damage to the cell membrane, leading to the lysis of cellular organelles and disruption of the cytoskeleton. rjptonline.orgconicet.gov.ar This direct fungicidal action distinguishes sertaconazole from some other azoles that are primarily fungistatic. conicet.gov.ar

Mammalian Cell Models for Non-Antimycotic Activities

Beyond its antifungal effects, this compound has been investigated for its anti-inflammatory and anticancer activities using various mammalian cell models.

Human Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes and monocytes, are crucial components of the immune system and are widely used to study inflammatory responses. In vitro studies with PBMCs have revealed that sertaconazole can modulate immune responses. selleckchem.comrjptonline.org

Research has shown that sertaconazole can suppress the release of pro-inflammatory cytokines from activated PBMCs. conicet.gov.arresearchgate.netnih.gov The mechanism behind this anti-inflammatory effect involves the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.govnih.gov This activation leads to the induction of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.govnih.gov It is this induced PGE2 that is believed to mediate the suppression of cytokine production. selleckchem.comresearchgate.net This pathway has been identified as a key mechanism for the anti-inflammatory and anti-itch properties of sertaconazole. mdpi.comnih.goviiarjournals.org

Keratinocytes, the primary cells of the epidermis, play an active role in initiating and modulating skin inflammation. Similar to the findings in PBMCs, studies using human keratinocyte cell lines have demonstrated the anti-inflammatory potential of sertaconazole. selleckchem.comrjptonline.org

In these models, sertaconazole has been found to activate the p38 MAPK pathway, leading to COX-2 induction and PGE2 release. researchgate.netnih.govnih.gov This mechanism contributes to the suppression of pro-inflammatory cytokine release from stimulated keratinocytes. conicet.gov.arresearchgate.netnih.gov The ability of sertaconazole to inhibit the release of these inflammatory mediators in skin cells provides a cellular basis for its observed anti-inflammatory effects in dermal applications. mdpi.comresearchgate.net

Recent research has explored the potential of this compound as an anticancer agent, with a particular focus on breast cancer. In vitro studies have utilized human breast cancer cell lines, such as MCF-7 (an estrogen receptor-positive line) and MDA-MB-231 (a triple-negative, more aggressive line), to investigate its efficacy and mechanism of action. nih.govresearchgate.net

These studies have shown that sertaconazole can inhibit the proliferation and viability of both MCF-7 and MDA-MB-231 cells in a concentration-dependent manner. nih.govresearchgate.netresearchgate.net Furthermore, sertaconazole has been observed to suppress the migration and colony formation of breast cancer cells, which are key processes in cancer progression and metastasis. nih.govresearchgate.net

Mechanistic investigations have revealed that sertaconazole can induce apoptosis (programmed cell death) in breast cancer cells. nih.govresearchgate.net It has also been shown to target breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for therapeutic resistance and recurrence. nih.goviiarjournals.org Sertaconazole was found to inhibit the formation of mammospheres (a surrogate measure of BCSC activity) and reduce the population of cells with BCSC markers. nih.govresearchgate.net The anticancer effects appear to be mediated, at least in part, by the inhibition of the Stat3 signaling pathway. nih.goviiarjournals.org

Future Research Trajectories and Scientific Challenges for S Sertaconazole

Further Elucidation of Complete Molecular Signaling Pathways for Non-Antimycotic Effects

Beyond its well-established antifungal activity, which primarily involves the inhibition of ergosterol (B1671047) synthesis, sertaconazole (B158924) exhibits other biological effects. patsnap.comwikipedia.orgdrugbank.com Notably, it possesses anti-inflammatory properties. medchemexpress.comfishersci.atmdpi.com Research indicates that sertaconazole's anti-inflammatory action is mediated through the activation of the p38-COX-2-PGE2 pathway. medchemexpress.commdpi.comrjptonline.org However, the complete molecular signaling cascades associated with these non-antimycotic effects, particularly for the (S)-enantiomer, remain to be fully elucidated.

Recent studies have also pointed to sertaconazole's potential in cancer therapy, demonstrating its ability to induce apoptosis and autophagy in cancer cells and inhibit cell migration. medchemexpress.comfishersci.atchemsrc.com Specifically, it has been shown to suppress the stemness of breast cancer cells by inhibiting Stat3 signaling. nih.govresearchgate.net Furthermore, sertaconazole has been found to target IDO1 and regulate the MAPK signaling pathway, leading to autophagy and apoptosis in colorectal cancer cells. researchgate.netacs.org A significant challenge and future research direction will be to dissect the specific contribution of (S)-sertaconazole to these anticancer effects and to map the intricate signaling networks involved. Understanding these pathways could pave the way for repurposing this compound as a targeted therapy for inflammatory conditions or specific types of cancer.

Exploration of Synergistic Combinations with Other Antimicrobial Agents

The rise of antimicrobial resistance necessitates the exploration of new therapeutic strategies, including combination therapies. ijdvl.com Sertaconazole has demonstrated activity against Gram-positive bacteria, which suggests its potential use in mixed infections. researchgate.netgoogle.comconicet.gov.ar Future research should systematically investigate the synergistic potential of this compound with a wide range of existing antimicrobial agents.

This exploration should not be limited to antifungals but should also include antibiotics and agents targeting other microorganisms. nih.govmdpi.comresearchgate.net The goal is to identify combinations that exhibit enhanced efficacy, broaden the antimicrobial spectrum, and potentially reduce the likelihood of resistance development. High-throughput screening methods could be employed to test a vast library of compounds in combination with this compound against various pathogens. nih.gov Understanding the mechanisms underlying any observed synergistic interactions, such as sequential enzymatic inhibition or enhanced cell wall penetration, will be crucial for the rational design of effective combination therapies. asm.org

Advanced Characterization of Stereoisomer-Specific Biological Activities and Pharmacological Profiles for this compound

Sertaconazole possesses a chiral center, and it is well-established that different stereoisomers of a drug can exhibit distinct pharmacological and toxicological properties. mediresonline.orgbiomedgrid.comnih.gov While sertaconazole is used as a racemate, the specific biological activities and pharmacological profiles of the individual (S) and (R) enantiomers are not fully characterized. nih.govfda.gov The R-(-)-enantiomer, also known as arasertaconazole, has been patented and investigated for its antifungal activity. google.combiospace.com

A critical area for future research is the comprehensive, side-by-side comparison of the biological activities of this compound and (R)-sertaconazole. This includes not only their antifungal efficacy against a broad range of fungal species but also their antibacterial, anti-inflammatory, and potential anticancer activities. wikipedia.orgnih.gov Furthermore, detailed pharmacokinetic and pharmacodynamic studies are needed to understand the absorption, distribution, metabolism, and excretion profiles of each enantiomer. nih.gov Advanced analytical techniques, such as chiral high-performance liquid chromatography (HPLC), are essential for separating and quantifying the enantiomers in biological samples. mediresonline.orgresearchgate.net This research will be instrumental in determining if this compound offers a superior therapeutic index or a unique activity profile compared to the racemate or the (R)-enantiomer.

Advanced Computational Modeling and Rational Drug Design Based on the Sertaconazole Scaffold

The unique chemical structure of sertaconazole, featuring a benzothiophene (B83047) ring, provides a valuable scaffold for the design of new therapeutic agents. wikipedia.orgnih.gov Advanced computational modeling techniques, such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations, can be powerfully applied to the sertaconazole scaffold. researchgate.netusc.eduscience.govresearchgate.net These in silico approaches can help to predict the biological activity of novel derivatives and to understand the molecular interactions between these compounds and their biological targets. researchgate.net

Future research should focus on using these computational tools to rationally design novel molecules based on the this compound structure. frontiersin.org The objectives of this rational drug design could include enhancing potency against resistant fungal strains, improving selectivity for fungal over human enzymes, and optimizing pharmacokinetic properties. For instance, by modeling the binding of this compound to its target enzyme, lanosterol (B1674476) 14α-demethylase, researchers can identify key structural modifications that could lead to more potent inhibitors. patsnap.comdrugbank.com This computational-driven approach can significantly accelerate the discovery and development of next-generation antifungal agents. researchgate.net

Development of Novel Research Methodologies for Antifungal Resistance Monitoring and Mitigation Strategies

Antifungal resistance is a growing public health concern. ijdvl.comoup.com While sertaconazole has been shown to be effective against some fungal isolates with reduced susceptibility to other azoles, the potential for resistance to develop remains. researchgate.netbanglajol.infonih.gov Therefore, a crucial area of future research is the development of novel and rapid methodologies for monitoring antifungal resistance to sertaconazole, and specifically to its (S)-enantiomer.

This includes the development of molecular-based assays to detect genetic mutations associated with resistance and the establishment of standardized in vitro susceptibility testing methods and clinical breakpoints for dermatophytes. ijdvl.comnih.govkarger.com Furthermore, research is needed to devise effective strategies to mitigate the emergence and spread of resistance. This could involve investigating the impact of combination therapies, as mentioned earlier, or exploring novel drug delivery systems, such as mucoadhesive liposomes, to optimize drug concentrations at the site of infection and minimize systemic exposure. nih.gov Understanding the molecular mechanisms of resistance will be paramount in designing strategies to overcome it and preserve the long-term efficacy of this compound.

Q & A

Q. What are the primary antifungal mechanisms of (S)-Sertaconazole, and how do they differ from other azole antifungals?

this compound exerts its antifungal activity through dual mechanisms: inhibition of fungal lanosterol 14α-demethylase (CYP51A1), disrupting ergosterol biosynthesis, and direct interaction with non-sterol lipids in fungal cell walls, increasing membrane permeability . Unlike clotrimazole or econazole, which primarily target CYP51, this compound’s thiophene moiety enhances cell wall disruption, leading to faster fungicidal effects . Methodological Tip: To validate these mechanisms, use in vitro assays comparing sterol quantification (e.g., GC-MS) and membrane permeability markers (e.g., propidium iodide uptake) across azole derivatives.

Q. How does the dose-dependent efficacy of this compound against Candida species inform experimental design?

Studies show a nonlinear relationship between this compound concentration and fungal growth inhibition, with MIC₉₀ values varying by species (e.g., 0.5–4 µg/mL for C. albicans) . Methodological Tip: Design dose-response experiments using standardized CLSI M27/M38 protocols, incorporating multiple endpoints (e.g., time-kill curves, biofilm assays) to capture dynamic efficacy. Include positive controls (e.g., fluconazole) and account for strain-specific variability via genomic profiling of CYP51 mutations .

Q. What preclinical models are most suitable for evaluating this compound’s anti-inflammatory effects in fungal infections?

Murine models of cutaneous candidiasis or vaginal infection are preferred for assessing anti-inflammatory activity. Measure cytokines (IL-6, TNF-α) and histopathological changes post-treatment. Methodological Tip: Use immunofluorescence to localize drug penetration in tissue samples and correlate with clinical scoring systems (e.g., "erythema scale") to quantify anti-inflammatory effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different fungal strains?

Discrepancies often arise from strain-specific CYP51A1 polymorphisms or biofilm formation. Methodological Tip:

  • Perform whole-genome sequencing of resistant isolates to identify mutations (e.g., Erg11 substitutions).
  • Use confocal microscopy to quantify biofilm biomass and extracellular matrix composition (e.g., β-glucans) .
  • Apply meta-analysis frameworks (e.g., PRISMA) to harmonize heterogeneous clinical trial data, adjusting for covariates like infection site and host immunity .

Q. What structural modifications of this compound could enhance its pharmacokinetic profile without compromising antifungal activity?

The thiophene ring and benzothiophene group are critical for binding CYP51A1 and membrane lipids . Methodological Tip:

  • Conduct SAR studies using molecular docking (e.g., AutoDock Vina) to optimize substituents on the thiophene core.
  • Evaluate lipophilicity (logP) and plasma protein binding via HPLC and equilibrium dialysis to improve tissue penetration .

Q. How should researchers design a systematic review to compare this compound’s clinical efficacy against other topical antifungals?

Follow COSMOS-E guidelines for observational studies:

  • Define PICO criteria: Population (patients with superficial candidiasis), Intervention this compound, Comparator (e.g., clotrimazole), Outcomes (clinical cure rate, relapse).
  • Use Boolean search strings with keywords like “this compound AND randomized controlled trial” across PubMed, Embase, and Cochrane Library .
  • Perform subgroup analyses for infection subtypes (e.g., vulvovaginal vs. cutaneous) and assess bias via ROBINS-I .

Q. What experimental strategies can elucidate this compound’s activity against non-Candida fungi (e.g., Aspergillus, Trichophyton)?

Expand testing to NCCLS M38-A2-compliant assays for filamentous fungi. Methodological Tip:

  • Combine broth microdilution with hyphal morphology analysis (e.g., Calcofluor White staining).
  • Investigate synergism with terbinafine or amphotericin B using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Methodological Considerations

  • Data Presentation : Use tables to summarize MIC values, clinical trial outcomes, and structural analogs. For example:

    Fungal SpeciesMIC₉₀ (µg/mL)Biofilm Reduction (%)Reference
    C. albicans0.572 ± 8
    A. fumigatus4.035 ± 12
  • Statistical Rigor : Report confidence intervals for cure rates and use non-parametric tests (e.g., Mann-Whitney U) for skewed data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.